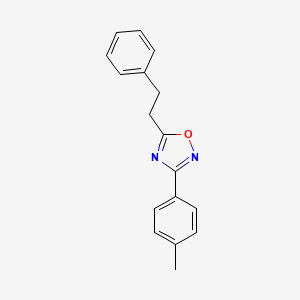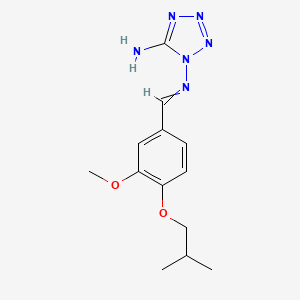
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea, also known as Prometryne, is a herbicide that is commonly used in agricultural practices to control weeds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Prometryne has been widely used in various crops, including cotton, corn, soybeans, and sugar beets. The purpose of
Mecanismo De Acción
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea works by inhibiting the photosynthetic electron transport chain in plants. Specifically, it blocks the transfer of electrons from photosystem II to photosystem I, which disrupts the production of ATP and NADPH. This disruption ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been shown to have both acute and chronic effects on non-target organisms. Acute exposure to N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea can cause eye and skin irritation, respiratory distress, and gastrointestinal distress. Chronic exposure to N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been linked to developmental and reproductive toxicity in animals. In plants, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been shown to cause chlorosis, necrosis, and stunting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea is a useful tool for studying plant physiology and herbicide resistance. Its specificity for the photosynthetic electron transport chain makes it a valuable tool for studying the mechanisms of photosynthesis. However, its toxicity and potential for non-target effects limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research for N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea. One area of interest is the development of new formulations that reduce its potential for non-target effects. Another area of research is the study of N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea resistance in weeds and the development of new herbicides that can overcome this resistance. Additionally, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea may have potential applications in the field of environmental remediation, particularly for the removal of herbicides from contaminated soil and water.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea involves the reaction of 4-methylphenyl isothiocyanate with 2-phenoxyaniline in the presence of a base. The reaction produces N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea, which is then purified by recrystallization. The yield of the synthesis process is typically around 70%.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been extensively studied for its herbicidal properties. It has been shown to effectively control a wide range of weeds, including annual and perennial grasses and broadleaf weeds. N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea is also used in combination with other herbicides to enhance its efficacy. In addition to its use in agriculture, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has also been studied for its potential use in environmental remediation and as a tool for studying plant physiology.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-11-13-16(14-12-15)21-20(24)22-18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLALAYYQIIXYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(2-phenoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)
![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)
![N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5713355.png)
![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)





![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea](/img/structure/B5713433.png)